4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H22FNO4S and its molecular weight is 367.44. The purity is usually 95%.
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Scientific Research Applications
Selective Inhibitors
A study by Hashimoto et al. (2002) explored sulfonamide derivatives as selective inhibitors for cyclooxygenase-2 (COX-2), with the introduction of a fluorine atom enhancing selectivity and potency. This research is significant for understanding the molecular interactions that contribute to selective inhibition, potentially applicable in therapeutic contexts without mentioning specific drug uses or dosages (Hashimoto et al., 2002).
Corrosion Inhibition
Kaya et al. (2016) conducted studies on the corrosion inhibition properties of piperidine derivatives, including those related to sulfonamides, on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, they identified the inhibition efficiencies which are crucial for protecting metals against corrosion, a pivotal application in industrial and engineering sectors (Kaya et al., 2016).
Imaging Agents
Research on fluorine-18 labeled sulfonureas, including compounds related to sulfonamides, has been conducted by Shiue et al. (2001) to develop β-cell imaging agents. These agents are essential for non-invasive imaging techniques, providing valuable insights into β-cell function and health, with implications for diabetes research without directly involving drug therapy (Shiue et al., 2001).
Catalysis
A study by Yi et al. (2020) introduced an innovative approach for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant, aided by a copper catalyst. This methodology opens new avenues for synthesizing N-demethylated compounds, a process with broad applications in organic synthesis and pharmaceutical manufacturing (Yi et al., 2020).
Bioconjugation
Chang et al. (1992) demonstrated the use of 4-fluorobenzenesulfonyl chloride as an activating agent for covalent attachment of biological molecules to solid supports. This activation strategy is fundamental in developing diagnostic tools, biosensors, and targeted drug delivery systems, showcasing the compound's versatility in bioconjugation applications (Chang et al., 1992).
Properties
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)17(24-10-9-21)12-20-25(22,23)18-8-7-16(19)11-14(18)2/h3-8,11,17,20-21H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJWLTCUMRTYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.